

# Physicochemical characteristics of Cbz-protected morpholine

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An In-Depth Technical Guide to the Physicochemical Characteristics of N-Carbobenzyloxy-Morpholine

## Introduction

Morpholine, a simple six-membered heterocycle, is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.<sup>[1][2][3]</sup> Its ability to improve properties such as aqueous solubility, metabolic stability, and target binding has cemented its status as a "privileged scaffold".<sup>[4][5]</sup> When the secondary amine of the morpholine ring is protected with a carboxybenzyl (Cbz or Z) group, the resulting molecule, N-carbobenzyloxy-morpholine (Cbz-morpholine), becomes a versatile and stable building block for complex organic synthesis.

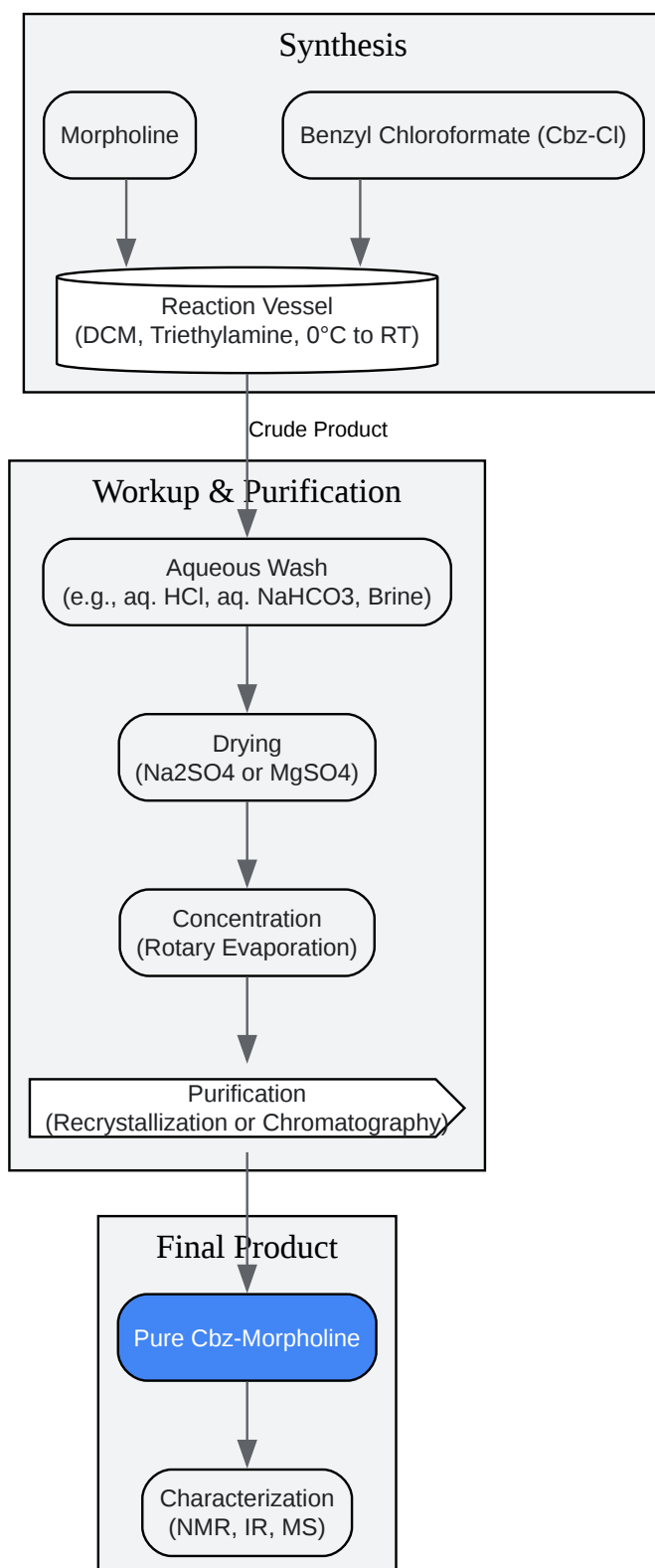
This guide provides a comprehensive overview of the core physicochemical characteristics of Cbz-protected morpholine. It is intended for researchers, scientists, and drug development professionals who utilize this key intermediate. We will delve into its synthesis, purification, analytical characterization, and stability, providing the foundational knowledge required for its effective application in the laboratory. Understanding these properties is not merely academic; it is critical for optimizing reaction conditions, ensuring the purity of synthetic intermediates, and ultimately, designing drug candidates with desirable pharmacokinetic and pharmacodynamic profiles.<sup>[6][7]</sup>

## Synthesis and Purification

The most common and straightforward synthesis of Cbz-morpholine involves the reaction of morpholine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8][9] This reaction, a type of Schotten-Baumann acylation, is efficient and generally proceeds in high yield.

The choice of base is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the process to completion. An organic base like triethylamine is often used in an aprotic solvent such as dichloromethane (DCM).[8] Alternatively, an inorganic base like sodium bicarbonate can be employed in a biphasic system or a solvent mixture containing water.[10] The introduction of the Cbz group is advantageous as it often leads to a crystalline product that is easier to purify by recrystallization, enhancing the overall stability of the compound.[9]

Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography for higher purity.[8] The success of the synthesis and purification is then confirmed through the analytical techniques detailed in the subsequent sections.



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Caption: General workflow for the synthesis and purification of Cbz-morpholine.

## Core Physicochemical Properties

The fundamental physicochemical properties of Cbz-morpholine are summarized below. These parameters are essential for predicting its behavior in various solvents and reaction conditions.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>3</sub>	[11]
Molecular Weight	221.26 g/mol	[11]
Appearance	Colorless oil or white solid	[12]
Boiling Point	349.7 ± 42.0 °C at 760 mmHg (Predicted)	[11]
Melting Point	Not widely reported; dependent on purity	-
Density	1.2 ± 0.1 g/cm <sup>3</sup> (Predicted)	[11]
Solubility	Soluble in polar organic solvents (e.g., Methanol, Chloroform, Dichloromethane, Ethyl Acetate)	[13]
pKa (of conjugate acid)	~8.36 (for parent morpholine)	[14]
Refractive Index	1.545 (Predicted)	[11]

### Discussion of Properties:

- **Basicity (pKa):** The parent morpholine is a weak base with a conjugate acid pKa of approximately 8.36.[14] Upon protection with the electron-withdrawing Cbz group, the lone pair on the nitrogen atom participates in resonance with the carbonyl group of the carbamate. This delocalization significantly reduces the basicity of the nitrogen, rendering it non-nucleophilic and unreactive under most conditions where secondary amines would typically react.[15]
- **Solubility:** Cbz-morpholine's solubility in a range of polar organic solvents makes it highly versatile for use in various reaction media.[13] Its insolubility in water is exploited during the

aqueous workup phase of its synthesis to remove water-soluble impurities.

- **Physical State:** While predicted to be a high-boiling liquid, highly pure Cbz-morpholine can often be isolated as a low-melting solid, which aids in its handling and purification by recrystallization.[9]

## Spectroscopic Characterization

Confirming the identity and purity of Cbz-morpholine is achieved through standard spectroscopic methods.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Cbz-morpholine. The morpholine ring exhibits a characteristic pattern.

- **$^1\text{H}$  NMR:** The proton NMR spectrum typically shows three main groups of signals:
  - **Aromatic Protons:** A multiplet (or singlet depending on the environment) around 7.3-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.
  - **Benzylic Protons:** A sharp singlet around 5.1-5.2 ppm for the two protons of the benzylic methylene group (-O-CH<sub>2</sub>-Ph).
  - **Morpholine Protons:** Two distinct multiplets, each integrating to four protons, typically between 3.4 and 3.7 ppm. These correspond to the two sets of methylene protons on the morpholine ring (-N-CH<sub>2</sub>- and -O-CH<sub>2</sub>-). The electron-withdrawing effect of the adjacent oxygen and nitrogen atoms shifts these protons downfield.[16] Due to the chair conformation of the ring, these often appear as complex multiplets.[17]
- **$^{13}\text{C}$  NMR:** The carbon spectrum provides complementary information:
  - **Carbonyl Carbon:** A signal in the range of 155-156 ppm for the carbamate carbonyl carbon.
  - **Aromatic Carbons:** Signals between 127-136 ppm for the carbons of the phenyl ring.
  - **Benzylic Carbon:** A signal around 67 ppm for the benzylic carbon (-O-CH<sub>2</sub>-Ph).

- Morpholine Carbons: Signals for the morpholine ring carbons typically appear in two regions: around 66 ppm for the carbons adjacent to the oxygen atom (-O-CH<sub>2</sub>-) and around 44 ppm for the carbons adjacent to the nitrogen atom (-N-CH<sub>2</sub>-).[\[16\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most prominent and diagnostic peak for Cbz-morpholine is the strong carbonyl (C=O) stretch of the carbamate group, which typically appears in the region of 1690-1710 cm<sup>-1</sup>. Other characteristic peaks include C-H stretches from the aromatic and aliphatic portions (around 2850-3100 cm<sup>-1</sup>) and C-O stretches from the ether and carbamate groups (around 1100-1300 cm<sup>-1</sup>).[\[18\]](#)[\[19\]](#)

## Mass Spectrometry (MS)

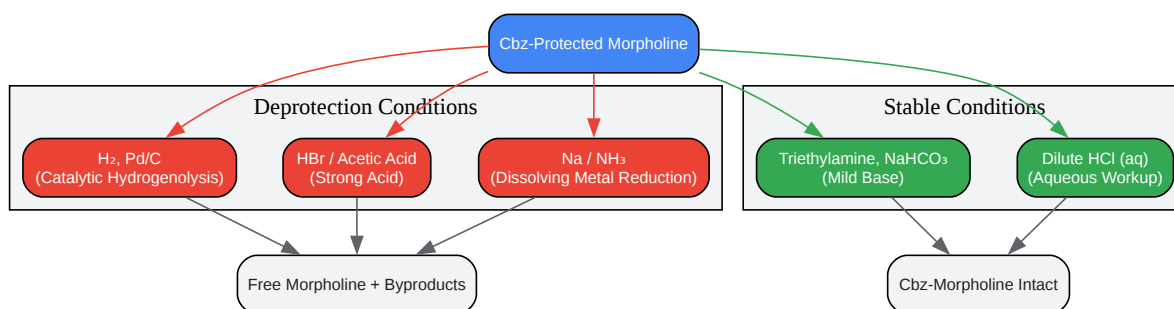
Mass spectrometry confirms the molecular weight of the compound. For Cbz-morpholine (C<sub>12</sub>H<sub>15</sub>NO<sub>3</sub>), the expected molecular ion peak [M]<sup>+</sup> would be at m/z 221.11. Common fragmentation patterns may include the loss of the benzyl group or other fragments related to the morpholine ring.

## Stability and Reactivity

The utility of Cbz-morpholine as a synthetic intermediate is defined by the stability of the Cbz protecting group. The Cbz group is known for its robustness under a wide range of conditions, yet it can be removed cleanly when desired.[\[20\]](#)

- Stable Conditions: The Cbz group is generally stable to:
  - Mild to moderate basic conditions: It can withstand bases like triethylamine, sodium carbonate, and even mild sodium hydroxide solutions at room temperature.[\[20\]](#)
  - Many nucleophiles: It is resistant to attack by common nucleophiles used in synthesis.
  - Mild acidic conditions: While strong acids will cleave it, it is stable to weaker acids often used in workups.
- Deprotection (Cleavage) Conditions: The Cbz group is readily cleaved under several specific conditions, providing synthetic flexibility:

- Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. It involves catalytic hydrogenation (e.g., H<sub>2</sub> gas with a Palladium on carbon catalyst, Pd/C). The reaction byproducts are toluene and carbon dioxide, which are volatile and easily removed.[20][21]
- Strong Acidic Conditions: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can also cleave the Cbz group.[20]
- Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can also effect deprotection.[21]



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Caption: Chemical stability and deprotection pathways for Cbz-protected morpholine.

## Experimental Protocols

### Protocol 1: Synthesis and Purification of Cbz-Morpholine

This protocol describes a standard laboratory procedure for the N-protection of morpholine.

Materials:

- Morpholine

- Benzyl chloroformate (Cbz-Cl)
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Saturated aqueous sodium chloride (Brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- **Reaction Setup:** To a round-bottom flask charged with a magnetic stir bar, add morpholine (1.0 eq.) and dichloromethane (DCM, approx. 0.2 M concentration relative to morpholine). Cool the flask to 0 °C in an ice bath.
- **Base Addition:** Add triethylamine (1.1 eq.) to the stirred solution.
- **Cbz-Cl Addition:** Add benzyl chloroformate (1.05 eq.) dropwise to the reaction mixture via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Aqueous Workup:**
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess morpholine and triethylamine), saturated aqueous NaHCO<sub>3</sub> (to remove acidic

impurities), and finally with brine.

- **Drying and Concentration:** Dry the separated organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude oil or solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure Cbz-morpholine. Confirm purity and identity using NMR and IR spectroscopy.

## Protocol 2: Analytical Characterization by GC-MS

This protocol outlines a general method for assessing the purity of Cbz-morpholine.

Instrumentation:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the purified Cbz-morpholine (approx. 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
- **GC Method:**
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium
  - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes. (Note: This program should be optimized for the specific instrument and column).
- **MS Method:**
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from  $m/z$  40 to 400.
- Analysis: Inject the sample and acquire the data. The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to Cbz-morpholine, showing the correct molecular ion and fragmentation pattern. Purity can be estimated by the relative area of the main peak.

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